molecular formula C9H13F3N2O3 B3021816 5-Aminomethyl-3-isopropylisoxazole TFA salt CAS No. 1159599-97-9

5-Aminomethyl-3-isopropylisoxazole TFA salt

Cat. No.: B3021816
CAS No.: 1159599-97-9
M. Wt: 254.21
InChI Key: RWTUDSFODWLYGU-UHFFFAOYSA-N
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Description

5-Aminomethyl-3-isopropylisoxazole TFA salt is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminomethyl-3-isopropylisoxazole TFA salt typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature. This reaction can yield a mixture of 3,5-disubstituted isoxazoles and 3,4-disubstituted isoxazoles .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Chemical Reactions Analysis

Types of Reactions

5-Aminomethyl-3-isopropylisoxazole TFA salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted isoxazoles.

Scientific Research Applications

5-Aminomethyl-3-isopropylisoxazole TFA salt has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Aminomethyl-3-isopropylisoxazole TFA salt involves its interaction with specific molecular targets and pathways. The compound can bind to biological targets based on its chemical structure, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 5-Aminomethyl-3-isopropylisoxazole TFA salt include:

  • 3,5-Disubstituted isoxazoles
  • 3,4-Disubstituted isoxazoles
  • Other isoxazole derivatives

Biological Activity

5-Aminomethyl-3-isopropylisoxazole TFA salt is a compound with significant potential in biochemical and pharmaceutical research. Its unique structural properties facilitate interactions with various biological targets, making it a valuable tool in the study of neurological processes and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C9H13F3N2O3C_9H_{13}F_3N_2O_3 and a molecular weight of approximately 248.21g/mol248.21\,g/mol. The compound features an isoxazole ring, which is pivotal for its biological activity. The trifluoroacetate (TFA) salt form enhances solubility and stability, crucial for laboratory applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those related to gamma-aminobutyric acid (GABA) and glutamate. Preliminary studies suggest that it may act as a modulator of these systems, potentially influencing synaptic transmission and neuronal excitability. This mechanism positions the compound as a candidate for developing treatments for neurological disorders such as anxiety and epilepsy .

Biological Activity Overview

  • Neuroscience Applications : Research indicates that this compound may affect GABA_A receptor binding, which is critical for cognitive function and mood regulation. Compounds that selectively target GABA_A receptors are being explored for their potential to enhance cognition without inducing proconvulsant activity .
  • Anticancer Potential : The compound has been investigated for its utility in treating various cancers, including malignant melanoma and colorectal cancer. Its structural analogs have shown promise in inhibiting tumor growth by modulating pathways associated with cancer cell proliferation and survival .
  • Inflammatory Diseases : There is emerging evidence supporting the use of this compound in treating inflammatory conditions such as rheumatoid arthritis and other hyperproliferative diseases. Its ability to interact with specific receptors involved in inflammation could lead to novel therapeutic strategies .

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on GABA_A Receptor Interaction : A study demonstrated that the compound exhibits selective binding to GABA_A receptor subtypes, particularly those containing the α5 subunit. This selectivity suggests potential applications in cognitive enhancement therapies .
  • Antitumor Activity Assessment : In vitro assays indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Features
This compound Modulates GABA_A receptors; anticancer propertiesSelective for α5 subunit; potential cognitive enhancer
3-Isopropylisoxazole Limited biological activity; primarily a solventLacks amino functionality
5-Amino-2-methylisoxazole Varies; different receptor interactionsExhibits distinct biological profiles

Properties

IUPAC Name

(3-propan-2-yl-1,2-oxazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.C2HF3O2/c1-5(2)7-3-6(4-8)10-9-7;3-2(4,5)1(6)7/h3,5H,4,8H2,1-2H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTUDSFODWLYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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